2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine
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Overview
Description
2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, along with a chloromethyl group (-CH2Cl) and a methyl group (-CH3). The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and purification to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-trifluoromethylpyridine: Used as an intermediate in the synthesis of crop-protection products.
2-Chloro-5-(chloromethyl)pyridine: Utilized in the synthesis of pharmaceutical compounds.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Employed in various chemical reactions and applications.
Uniqueness
2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and specific reactivity .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-6(3-9)13-4-7(5)8(10,11)12/h2,4H,3H2,1H3 |
InChI Key |
CIZLHQAVAAYFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)CCl |
Origin of Product |
United States |
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